REACTION_CXSMILES
|
[Br-].[CH3:2][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[NH2-].[Na+].[F:24][C:25]1([F:32])[CH2:30][CH2:29][C:28](=O)[CH2:27][CH2:26]1>CCOCC>[F:24][C:25]1([F:32])[CH2:30][CH2:29][C:28](=[CH2:2])[CH2:27][CH2:26]1 |f:0.1.2.3|
|
Name
|
methyl triphenyl phosphonium bromide sodium amide
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.[NH2-].[Na+]
|
Name
|
|
Quantity
|
0.145 g
|
Type
|
reactant
|
Smiles
|
FC1(CCC(CC1)=O)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring for 1 h at r.t
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Afterwards, the reaction mixture was cooled at 0° C.
|
Type
|
STIRRING
|
Details
|
Stirring at r.t.
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was used in the next step without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |